2-(2-cyanophenoxy)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(2-cyanophenoxy)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-10-12-6-4-5-9-14(12)19-11-15(18)17-13-7-2-1-3-8-13/h1-9H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHLGPBSONMESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Mechanistic Considerations
The target compound, 2-(2-cyanophenoxy)-N-phenylacetamide (C₁₅H₁₂N₂O₂), comprises three critical structural motifs:
- N-phenylacetamide backbone : Provides hydrogen-bonding capacity and influences solubility.
- Ether linkage (-O-) : Connects the acetamide moiety to the cyanophenyl group, requiring regioselective synthesis to avoid ortho/meta isomerization.
- 2-Cyanophenyl group : Introduces electronic effects that modulate reactivity during coupling steps.
Mechanistically, synthesis revolves around two primary reactions:
Synthetic Routes and Methodologies
Two-Step Approach: Etherification Followed by Amidation
Synthesis of 2-(2-Cyanophenoxy)acetic Acid
Reagents : 2-Cyanophenol, chloroacetic acid, sodium hydroxide.
Procedure :
- Dissolve 2-cyanophenol (1.0 equiv) and chloroacetic acid (1.2 equiv) in aqueous NaOH (2.0 M).
- Reflux at 90°C for 6–8 hours under nitrogen.
- Acidify the mixture to pH 2–3 using HCl, precipitating the product.
Yield : 68–75%.
Key Data :
- Melting Point : 181–182°C.
- ¹H NMR (CDCl₃) : δ 7.80 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 4.70 (s, 2H, -CH₂-).
Amidation with Aniline
Reagents : 2-(2-Cyanophenoxy)acetic acid, thionyl chloride (SOCl₂), aniline.
Procedure :
- Convert the acid to its acyl chloride by refluxing with SOCl₂ (3.0 equiv) in anhydrous DCM for 2 hours.
- Add aniline (1.5 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
Yield : 62–68%.
Optimization Note : Carbodiimide coupling (EDC/HOBt) in DMF at 0°C improves yield to 72% by minimizing hydrolysis.
One-Pot Ullmann Coupling Strategy
Reagents : 2-Cyanophenol, 2-chloro-N-phenylacetamide, CuI, N,N-dimethylglycine, K₂CO₃.
Procedure :
- Combine 2-cyanophenol (1.0 equiv), 2-chloro-N-phenylacetamide (1.1 equiv), CuI (0.2 equiv), N,N-dimethylglycine (0.3 equiv), and K₂CO₃ (2.0 equiv) in 1,4-dioxane.
- Heat at 100°C for 48 hours under nitrogen.
- Purify via flash chromatography (EtOAc/petroleum ether).
Yield : 45–52%.
Mechanistic Insight : Copper-mediated aryl-oxygen bond formation proceeds via a single-electron transfer (SET) mechanism, with the base facilitating deprotonation of the phenol.
Comparative Analysis of Methodologies
| Parameter | Two-Step Approach | Ullmann Coupling |
|---|---|---|
| Overall Yield | 62–72% | 45–52% |
| Reaction Time | 18–20 hours | 48 hours |
| Purification Complexity | Moderate | High |
| Scalability | >100 g demonstrated | Limited to 10 g |
Advantages of Two-Step Method :
- Higher yields due to stepwise isolation of intermediates.
- Compatibility with industrial-scale reactors.
Advantages of Ullmann Method :
Characterization and Validation
Spectroscopic Data
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyanophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, amides, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Amides, ureas, and other substituted derivatives.
Scientific Research Applications
2-(2-Cyanophenoxy)-N-phenylacetamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Cyanophenoxy)-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Substituent Variations on the Phenyl Ring
2-(4-Fluorophenyl)-N-phenylacetamide (Anticancer Agent) Structure: Fluorine substitution at the para position of the phenyl ring. Activity: Demonstrated cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC₅₀ values ranging from 52–100 μM. Nitro-substituted derivatives (e.g., compound 2c) showed higher potency than methoxy-substituted analogues, though less active than imatinib . Key Difference: Fluorine’s electron-withdrawing effect enhances metabolic stability compared to the cyanophenoxy group’s steric bulk.
2-(2-Chlorophenyl)-N-phenylacetamide Structure: Chlorine substitution at the ortho position. Properties: Molecular weight 245.71 g/mol; used in early-stage drug discovery. No biological data reported, but chlorine’s lipophilicity may improve membrane permeability .
2-(2-Iodophenyl)-N-phenylacetamide
- Structure : Iodine substitution at the ortho position.
- Synthesis : Guided by phase-transfer catalysis or nucleophilic aromatic substitution, leveraging iodine’s polarizability for regioselective reactions .
Heterocyclic and Sulfur-Containing Analogues
2-((1H-Indol-3-yl)thio/sulfinyl)-N-phenylacetamide Structure: Indole-thio/sulfinyl groups linked to the acetamide core. Activity: Potent antiviral agents against respiratory syncytial virus (RSV) and influenza A virus (IAV), with derivatives 4–49C and 1-HB-63 showing IC₅₀ values in the nanomolar range .
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide
- Structure : Pyrimidine-thio group.
- Activity : SIRT2 inhibitors with dose-dependent α-tubulin acetylation in breast cancer cells (EC₅₀ ~1–5 μM) .
Plasma Protein Binding and Pharmacokinetics
| Compound | Plasma Protein Binding (%) | Reference Drug Comparison |
|---|---|---|
| S-4 : 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide | 78.82 ± 0.13 | Similar to propranolol (80–93%) |
| 2-(4-Fluorophenyl)-N-phenylacetamide | Not reported | – |
- Insight: The cyanophenoxy group’s polarity may reduce plasma protein binding compared to lipophilic substituents like chlorine or methyl groups .
Biological Activity
2-(2-cyanophenoxy)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a cyanophenoxy group and an N-phenylacetamide moiety. This structure is believed to contribute to its biological activity through interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 240.26 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors. Preliminary studies suggest that it may interact with phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways by regulating cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels can lead to various physiological effects, including anti-inflammatory responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further investigation against various pathogens.
- Anti-inflammatory Activity : By inhibiting phosphodiesterase, the compound may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
- Cytotoxicity : Initial studies have suggested cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against select bacterial strains | |
| Anti-inflammatory | Inhibits PDE4 leading to increased cAMP | |
| Cytotoxicity | Induces cell death in cancer cell lines |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively .
Case Study 2: Anti-inflammatory Mechanism
In a controlled in vitro study, the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Research Findings on Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that the compound has favorable bioavailability due to its lipophilic nature, allowing effective penetration across cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
